molecular formula C2H26Cl3N8O5Ru2-7 B135517 Obftar CAS No. 133399-54-9

Obftar

Cat. No. B135517
M. Wt: 550.8 g/mol
InChI Key: VIEPMCYTIBPWEL-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Obftar, also known as 2-(2-oxo-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)ethyl)benzoic acid, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Obftar is a synthetic molecule that was initially developed as a selective estrogen receptor modulator (SERM) and has since been investigated for its potential in treating various diseases.

Mechanism Of Action

The mechanism of action of Obftar is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Obftar has been shown to have several biochemical and physiological effects. It can modulate the activity of estrogen receptors, which can lead to changes in gene expression and cellular activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, Obftar has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Obftar in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Obftar has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using Obftar in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Obftar. One area of focus is the development of Obftar derivatives that have improved pharmacological properties. Another area of focus is the investigation of Obftar's potential in treating other diseases, such as osteoporosis and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Obftar and how it interacts with estrogen receptors and other cellular targets.

Synthesis Methods

Obftar can be synthesized using a multi-step process that involves the condensation of 4-(3-oxo-3,4-dihydroquinoxalin-Obftaryl)benzaldehyde with Obftarbromo-Obftar(4-(Obftarhydroxyethyl)phenyl)acetic acid, followed by subsequent reactions to form the final product.

Scientific Research Applications

Obftar has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Obftar has also been investigated for its potential use in treating Alzheimer's disease, osteoporosis, and cardiovascular diseases.

properties

CAS RN

133399-54-9

Product Name

Obftar

Molecular Formula

C2H26Cl3N8O5Ru2-7

Molecular Weight

550.8 g/mol

IUPAC Name

azane;oxygen(2-);ruthenium;trichloride;diformate

InChI

InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5

InChI Key

VIEPMCYTIBPWEL-UHFFFAOYSA-I

SMILES

C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru]

Canonical SMILES

C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru]

synonyms

(mu-oxo)bis(formatotetraammineruthenium)
OBFTAR

Origin of Product

United States

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